molecular formula C10H14ClNO2 B164222 4-Amino-3-phenylbutyric acid hydrochloride CAS No. 3060-41-1

4-Amino-3-phenylbutyric acid hydrochloride

Cat. No.: B164222
CAS No.: 3060-41-1
M. Wt: 215.67 g/mol
InChI Key: XSYRYMGYPBGOPS-UHFFFAOYSA-N
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Description

Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and a nootropic. Phenibut also has sedative properties. This product is intended for research and forensic applications.
Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.

Mechanism of Action

Target of Action

4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . It is structurally related to GABA, and hence is a GABA analogue . It is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

Phenibut’s action on GABA receptors leads to increased inhibitory signals in the central nervous system. This can result in anxiolytic (anti-anxiety), and nootropic (cognition-enhancing) effects . The increase in dopamine concentration can also contribute to its mood-enhancing properties .

Pharmacokinetics

Phenibut is well-absorbed in the body with a bioavailability of over 63% for a 250 mg dose . It is usually taken orally, but may also be administered rectally . The onset of action is typically 2-4 hours when taken orally . The elimination half-life is approximately 5.3 hours for a 250 mg dose , and it is primarily excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Phenibut’s action include decreased anxiety, improved cognitive function, and potential mood enhancement . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache . Overdose of Phenibut can produce marked central nervous system depression including unconsciousness .

Action Environment

The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the presence of other substances or medications in the body can affect Phenibut’s absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, health status, and genetic makeup can also influence Phenibut’s effects .

Biochemical Analysis

Biochemical Properties

4-Amino-3-phenylbutyric acid hydrochloride acts as a GABA-mimetic, primarily at GABAB receptors . It has anxiolytic and nootropic (cognition enhancing) effects . It has been shown to be effective in treating pediatric patients with epilepsy, as well as in the treatment of various metabolic disorders .

Cellular Effects

This compound binds to the benzodiazepine binding site on GABAA receptors and enhances the inhibitory actions of GABA . This causes sedation and muscle relaxation, which can be helpful for patients who have experienced a seizure or are withdrawing from benzodiazepines . This compound also increases locomotor activity in rats and has been shown to have no effect on cardiac function .

Molecular Mechanism

This compound is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Temporal Effects in Laboratory Settings

There are reports of adverse health effects associated with the use of this compound, and some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that it is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue .

Properties

IUPAC Name

4-amino-3-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRYMGYPBGOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3060-41-1
Record name 4-Amino-3-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main chemical transformation described in the research paper, and what is its significance?

A1: The research focuses on the synthesis of tetrazole-containing derivatives of 4-Amino-3-phenylbutanoic acid hydrochloride []. The researchers utilize the reactivity of both the amino and carboxy terminal groups of the molecule. Specifically, they replace the terminal amino group with a tetrazol-1-yl fragment through a reaction with triethyl orthoformate and sodium azide in acetic acid []. This modification is significant because introducing a tetrazole ring can alter the molecule's pharmacological properties, potentially leading to enhanced activity, stability, or target selectivity.

Q2: What are the yields of the synthesized tetrazole derivatives reported in the study?

A2: The paper reports successful synthesis of two tetrazole derivatives:

  • 4-(tetrazol-1-yl)-3-phenylbutanoic acid: Obtained in a yield of 79% [].
  • Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate: Obtained in a yield of 45% [].

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